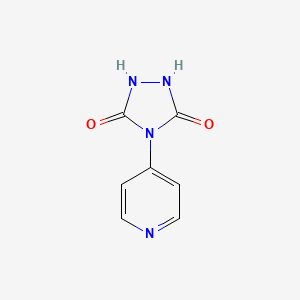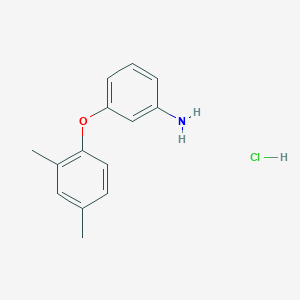
3-(2,4-Dimethylphenoxy)aniline hydrochloride
Overview
Description
“3-(2,4-Dimethylphenoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 1417570-04-7 . It has a molecular weight of 263.77 . The IUPAC name for this compound is 3-((2,4-dimethylphenoxy)methyl)aniline hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethylphenoxy)aniline hydrochloride” consists of a benzene ring with an amine group and a 2,4-dimethylphenoxy group attached to it . The InChI code for this compound is 1S/C15H17NO.ClH/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13;/h3-9H,10,16H2,1-2H3;1H .Scientific Research Applications
Analytical Method Development
- Research by Dumbre, Chopade, and Chaudhari (2022) focused on developing an analytical method for detecting genotoxic impurities, including derivatives of dimethyl aniline in drug substances. The method involved high-performance liquid chromatography and showed potential for quantifying such impurities in pharmaceutical applications (N. G. Dumbre, V. Chopade, & P. Chaudhari, 2022).
Environmental Treatment
- A study by Li et al. (2020) explored a Hybrid Photo-electrocatalytic Oxidation method for treating industrial wastewater containing dimethyl-aniline. This novel method demonstrated enhanced efficiency in removing such compounds from wastewater, indicating its utility in environmental remediation (Zhaodong Li, Meng Li, Jianwei Tang, et al., 2020).
Polymer Synthesis
- Buruianǎ et al. (2005) synthesized polyurethane cationomers using salicylideneanil structures, including derivatives of dimethyl aniline. The study focused on the photochromic mechanism and fluorescent properties of these polymers, highlighting their potential in material science applications (E. Buruianǎ, M. Olaru, M. Strat, et al., 2005).
Src Kinase Inhibition
- Boschelli et al. (2001) investigated derivatives of dimethyl aniline as inhibitors of Src kinase activity. Their research led to the development of potent inhibitors with potential implications in cancer therapy (D. Boschelli, F. Ye, Y. Wang, et al., 2001).
Microbial Degradation
- Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, including dimethyl aniline. This study provides insight into the microbial breakdown of such compounds, relevant for environmental bioremediation (Z. Liu, H. Yang, Z. Huang, et al., 2002).
properties
IUPAC Name |
3-(2,4-dimethylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-10-6-7-14(11(2)8-10)16-13-5-3-4-12(15)9-13;/h3-9H,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPSDKZEMSQCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)


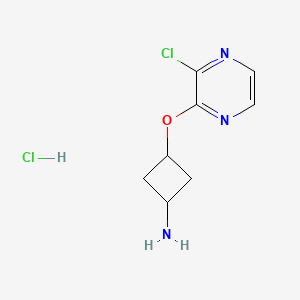

![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
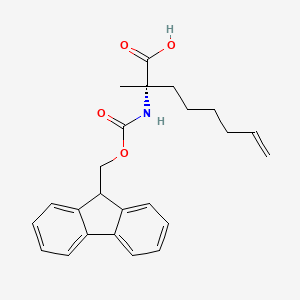
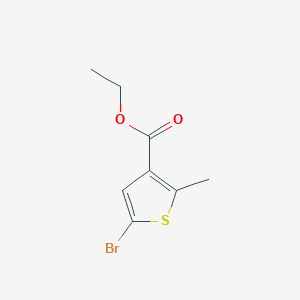
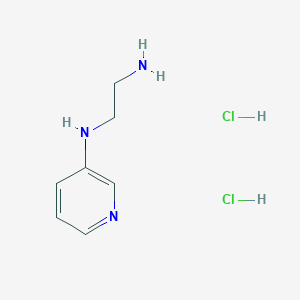

![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)
